2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Description
2-(Thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a bicyclic thiophene derivative featuring a cyclopenta[b]thiophene core substituted with a thiophene-2-carboxamide group at position 2 and a carboxylic acid moiety at position 2. Its structural uniqueness lies in the fusion of two thiophene systems and the presence of polar functional groups, which influence its electronic properties, solubility, and intermolecular interactions .
Properties
IUPAC Name |
2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S2/c15-11(9-5-2-6-18-9)14-12-10(13(16)17)7-3-1-4-8(7)19-12/h2,5-6H,1,3-4H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDKMZPINGTQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) and catalysts like potassium t-butoxide under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of cyclopenta[b]thiophene compounds exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. A case study involving the synthesis of related thiophene derivatives demonstrated a marked increase in cytotoxicity against breast cancer cells (MCF-7) when compared to standard chemotherapeutics.
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study evaluated various derivatives of cyclopenta[b]thiophenes against a range of bacterial strains, revealing that certain modifications can enhance their efficacy as antibacterial agents. Notably, compounds with electron-withdrawing groups showed improved activity against Gram-positive bacteria.
Materials Science Applications
2.1 Organic Electronics
The unique electronic properties of 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid make it suitable for applications in organic electronics. Research indicates that this compound can be used as a building block for organic semiconductors, particularly in organic field-effect transistors (OFETs). A notable study demonstrated that films made from this compound exhibited high charge mobility and stability under operational conditions.
2.2 Photovoltaic Cells
In the field of photovoltaics, compounds similar to this compound have been utilized in the development of organic solar cells. The incorporation of this compound into polymer blends has been shown to improve light absorption and enhance overall efficiency.
Organic Synthesis Applications
3.1 Synthesis of Novel Compounds
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create novel thiophene-based structures with potential applications in pharmaceuticals and agrochemicals.
3.2 Catalysis
Recent studies have explored the use of thiophene derivatives as catalysts in organic reactions. The catalytic properties of this compound have been investigated in reactions such as cross-coupling and oxidation processes, demonstrating its utility in facilitating chemical transformations efficiently.
Data Tables
Mechanism of Action
The mechanism of action of 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects could be due to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopenta[b]thiophene Derivatives
Key Structural Differences
- Substituent Diversity : The target compound’s thiophene-2-carboxamide group distinguishes it from analogs with alkylamido (e.g., isobutyramido in ), acetamido (), or aromatic (e.g., pyrrol-1-yl in ) substituents. These variations alter steric bulk, hydrogen-bonding capacity, and π-π stacking interactions.
- Functional Group at Position 3 : Replacement of the carboxylic acid with an ethyl ester (as in ) reduces polarity and may enhance membrane permeability in biological systems.
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound enhances aqueous solubility compared to esterified analogs (e.g., ). However, analogs with non-polar substituents (e.g., isobutyramido in ) exhibit higher lipophilicity.
- Hydrogen Bonding : Thiophene-2-carboxamide and carboxylic acid groups enable extensive hydrogen-bonding networks, as observed in crystal structures resolved via SHELX () and ORTEP ().
Biological Activity
Overview
The compound 2-(thiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a member of the thiophene family, which has garnered interest due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Cyclopenta[b]thiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Amido Group : This step involves the reaction with appropriate amines or isocyanates.
- Formation of the Carboxylic Acid : The carboxylic acid group is introduced through oxidation or carboxylation reactions.
Anticancer Properties
Research has indicated that thiophene derivatives exhibit promising anticancer activity. For instance, a study demonstrated that related compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the modulation of apoptosis and cell cycle arrest in various cancer cell lines.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and TNF-alpha, which play critical roles in inflammatory responses. These effects suggest potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Thiophene derivatives have also been noted for their antimicrobial properties. Studies have reported that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer progression.
- Enzyme Inhibition : It can inhibit enzymes that are critical for tumor growth and inflammatory processes.
- Gene Expression Modulation : The compound may alter gene expression profiles associated with cell survival and proliferation.
Case Studies
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Anticancer Activity Study :
- A study evaluated the effects of a related thiophene derivative on breast cancer cells, showing significant inhibition of cell growth and induction of apoptosis. The compound was found to downregulate key oncogenes while upregulating tumor suppressor genes.
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Anti-inflammatory Study :
- In an animal model of arthritis, treatment with the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.
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Antimicrobial Study :
- A series of experiments demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent for infections.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
